(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate

Molecular dynamics simulation Amyloid-beta conformation N-terminal peptide structure

Researchers studying Aβ aggregation often find that wild-type Aβ(1-6) lacks the turn configuration (31% population) needed for heterotypic interference with full-length Aβ. (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate is the only N-terminal Aβ hexapeptide with validated dual-pathology targeting: • Inhibits Aβ1-42WT oligomer formation (IC₅₀ ~80 µM SPR), restricts oligomer size to 5-8 nm • Inhibits tau aggregation (ThT assay) & rescues C. elegans locomotor defects at 50 µM • D-isomer stable 48 h in serum vs. ~1 h for L-isomer • ≥95% HPLC; lyophilized powder; store at -20°C.

Molecular Formula C37H52F3N11O13
Molecular Weight 915.9 g/mol
CAS No. 727727-66-4
Cat. No. B6295351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate
CAS727727-66-4
Molecular FormulaC37H52F3N11O13
Molecular Weight915.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C35H51N11O11.C2HF3O2/c1-18(2)28(46-29(51)21(36)15-27(49)50)33(55)43-23(10-11-26(47)48)31(53)44-24(13-19-7-4-3-5-8-19)32(54)42-22(9-6-12-40-35(37)38)30(52)45-25(34(56)57)14-20-16-39-17-41-20;3-2(4,5)1(6)7/h3-5,7-8,16-18,21-25,28H,6,9-15,36H2,1-2H3,(H,39,41)(H,42,54)(H,43,55)(H,44,53)(H,45,52)(H,46,51)(H,47,48)(H,49,50)(H,56,57)(H4,37,38,40);(H,6,7)/t21-,22-,23-,24-,25-,28-;/m0./s1
InChIKeyTZJFBULZCNFIAT-CVZMTQALSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Val2)-Amyloid β-Protein (1-6) Trifluoroacetate (CAS 727727-66-4): N-Terminal Aβ Fragment Bearing the A2V Substitution for Amyloidogenesis Research


(Val2)-Amyloid β-Protein (1-6) Trifluoroacetate (CAS 727727-66-4) is a synthetic hexapeptide fragment comprising the N-terminal six residues of the amyloid-β (Aβ) sequence (Asp-Val-Glu-Phe-Arg-His; DVEFRH) in which the native alanine at position 2 is replaced by valine—the A2V substitution derived from the APP A673V mutation [1]. This compound, typically supplied as the trifluoroacetate salt (free-base molecular formula C₃₅H₅₁N₁₁O₁₁; MW 801.85 Da), retains the core N-terminal epitope of Aβ while incorporating a single-residue substitution that fundamentally alters the peptide's conformational landscape, heterotypic interaction with full-length Aβ, and anti-amyloidogenic activity [1]. The A2V variant is central to a disease-modifying therapeutic strategy inspired by the observation that human heterozygous carriers of the A673V mutation are protected from Alzheimer's disease (AD) [1][2].

Why Wild-Type Aβ (1-6) or A2T Analogs Cannot Substitute for (Val2)-Amyloid β-Protein (1-6) in Anti-Amyloidogenic Studies


The single-residue substitution of Ala→Val at position 2 is not a conservative change; molecular dynamics simulations demonstrate that Aβ1-6A2V exhibits a 3.4-fold enrichment in the 'turn' conformational cluster (31% vs ~9% population) compared to wild-type Aβ1-6, a structural feature directly linked to its heterotypic interaction with full-length Aβ that impedes oligomerization and fibril assembly [1]. The A2T (protective Icelandic) mutation at the same position produces a distinct aggregation phenotype—A2T Aβ42 fails to form trimers, whereas A2V Aβ42 does—confirming that position-2 substitutions are not functionally interchangeable [2]. Furthermore, the L-isomer of the A2V peptide (Aβ1-6A2V(L)) is rapidly degraded by serum proteases (~1 h half-life), whereas the D-isomer formulation remains stable for 48 h, meaning that stereochemical configuration alone dictates experimental utility in any system requiring sustained peptide exposure [3]. These molecular, structural, and stability differences collectively preclude generic substitution of the (Val2)-Aβ(1-6) peptide with any closely related analog.

Quantitative Differentiation of (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate from Closest Analogs: Head-to-Head Evidence


Conformational Population Shift: Aβ1-6A2V Adopts a 'Turn' Configuration 3.4-Fold More Frequently Than Aβ1-6WT

All-atom explicit-solvent molecular dynamics (MD) simulations of Aβ1-6WT and Aβ1-6A2V reveal that the A2V substitution induces a significant redistribution of conformational populations. In Aβ1-6WT, the elongated coil configuration dominates at 52.6% of all sampled configurations, while the compact 'turn' state (involving Glu3-Phe4-Arg5) accounts for only ~9% (third most populated cluster). In contrast, Aβ1-6A2V shows a markedly reduced extended coil population of 32% and a dramatically increased turn configuration population of 31% (second most populated cluster), representing a 3.4-fold enrichment [1]. The stabilization of the turn configuration is attributed to the apolar Val2 sidechain interacting with the Arg5 sidechain, which stabilizes a dissociated state of the Asp1-Arg5 and Glu3-Arg5 salt bridges [1].

Molecular dynamics simulation Amyloid-beta conformation N-terminal peptide structure

Aggregation Inhibition Hierarchy: Aβ1-6A2V(D) Outperforms Both Aβ1-6WT(D) and Aβ1-6A2V(L) in Preventing Full-Length Aβ Fibrillogenesis

In head-to-head in vitro aggregation assays, the D-isomer of the A2V-mutated hexapeptide, Aβ1-6A2V(D), demonstrated superior inhibition of full-length Aβ1-42WT fibrillogenesis compared to both the D-isomer of the wild-type hexapeptide [Aβ1-6WT(D)] and the L-isomer of the A2V-mutated peptide [Aβ1-6A2V(L)] [1]. CD spectroscopy confirmed that Aβ1-6A2V(D) destabilizes the secondary structure of Aβ1-42WT and inhibits the acquisition of β-sheet conformation [1]. AFM analysis of co-incubated Aβ1-42WT (100 μM) with Aβ1-6A2VTAT(D) at a 1:4 molar ratio showed that the A2V peptide restricts oligomer size to small globular structures of 5–8 nm diameter (~70% of species) with rare larger oligomers, compared to Aβ1-42WT alone which forms a family of oligomers predominantly 6–20 nm in diameter (~70%) [1]. These effects were also evident at equimolar concentrations [1]. Surface plasmon resonance (SPR) studies independently demonstrated that Aβ1-6A2V(D) dose-dependently reduced the formation of Aβ1-42WT oligomers with an IC₅₀ value of approximately 80 μM [2].

Thioflavin T assay Aβ aggregation inhibition Amyloid fibril formation

Dual Aβ and Tau Aggregation Inhibition: Aβ1-6A2V(D) Demonstrates Multi-Proteinopathy Targeting Absent in Wild-Type Aβ(1-6)

Aβ1-6A2V(D) uniquely interferes with both Aβ and tau aggregation pathways, a dual-targeting property not shared by wild-type Aβ(1-6) [1]. In ThT-based fluorometric aggregation assays with 10 μM recombinant P301L tau, co-incubation with 16 μM Aβ1-6A2V(D) significantly inhibited tau aggregation propensity compared to vehicle control [1]. In a C. elegans biosensor model, nematodes exposed to brain homogenates from P301L tauopathy mice showed rescue of locomotor defects when co-treated with 50 μM Aβ1-6A2V(D), reducing neuromuscular impairment induced by toxic tau assemblies [1]. In vivo, intranasal administration of Aβ1-6A2V(D) at 50 mg/kg to traumatic brain injury (TBI) mice significantly improved neurological outcomes and reduced plasma neurofilament light (NfL) levels, a biomarker of axonal damage, compared to vehicle-treated TBI controls [1]. This dual Aβ/tau activity is mechanistically distinct from the wild-type hexapeptide, which has not been reported to exhibit tau-directed effects.

Tau aggregation Thioflavin T assay C. elegans model Traumatic brain injury

Fibril Crystallinity and Orientation Propensity: WT:Aβ1-6A2V Heterotypic Mixture Produces the Lowest Fibril Content Among All Aβ1-28 Variant Combinations

Neutron diffraction (ND) and X-ray diffraction (XRD) studies on magnetically oriented fibers of Aβ1-28 peptides provide quantitative mesoscale structural evidence for the unique interference capacity of the Aβ1-6A2V fragment. The orientation propensity was highest for Aβ1-28A2V alone, intermediate for Aβ1-28WT alone and the Aβ1-28WT:Aβ1-28A2V (1:1) mixture, and lowest for the Aβ1-28WT:Aβ1-6A2V mixture [1]. The crystallinity parameter p, which quantifies the relative contribution of fibrillar material to total scattering, was largest in WT and WT:A2V samples and smallest in the WT:1-6A2V mixture [1]. Notably, the WT:1-6A2V mixture showed an almost total absence of fibers in small-angle scattering profiles, and the wide-angle meridional reflection at 4.8 Å (characteristic of β-sheet H-bonding order) was absent—indicating greater disorder in the H-bonding direction compared to any other sample condition [1]. This demonstrates that the short N-terminal A2V fragment (residues 1–6) is sufficient to disrupt the mesoscale organization and crystallinity of full-length Aβ1-28WT assemblies.

X-ray diffraction Neutron diffraction Amyloid fibril structure Heterotypic assembly interference

Serum Stability: D-Isomer of Aβ1-6A2V Resists Proteolytic Degradation 48-Fold Longer Than the L-Isomer

The stereochemical configuration of the peptide backbone is a critical determinant of experimental utility in biological systems. MALDI-TOF mass spectrometry analysis of peptide stability in serum revealed that the all-D-isomer Aβ1-6A2V-TAT(D) remained intact for 48 hours without significant degradation, whereas the corresponding all-L-isomer Aβ1-6A2V-TAT(L) was rapidly degraded with a half-life of approximately 1 hour [1]. This 48-fold difference in stability is attributed to the resistance of D-amino acid peptide bonds to endogenous serum proteases [1]. While this specific data was generated with the TAT-conjugated form, the underlying D-amino acid stability advantage applies directly to the unconjugated (Val2)-Amyloid β-Protein (1-6) backbone, which can be synthesized in either L- or D-configuration depending on the vendor and order specification [1].

Protease stability D-peptide Serum stability assay MALDI-TOF

Cell Viability Protection: Aβ1-6A2V(D) Provides Stronger Rescue Against Aβ1-42WT Cytotoxicity Than Aβ1-6WT(D) in SH-SY5Y Neuroblastoma Cells

In differentiated SH-SY5Y human neuroblastoma cells, both Aβ1-6WT(D) and Aβ1-6A2V(D) were non-toxic when administered alone at concentrations up to 20 μM [1]. When co-incubated with toxic Aβ1-42WT, both peptides reduced Aβ-induced cytotoxicity in a concentration-dependent manner. However, Aβ1-6A2V(D) demonstrated a quantitatively stronger protective effect than Aβ1-6WT(D) in counteracting the reduction of cell viability caused by Aβ1-42WT [1]. This indicates that the A2V substitution not only preserves the inherent non-toxicity of the N-terminal hexapeptide but also amplifies its protective capacity, consistent with the enhanced heterotypic interaction mechanism identified in MD simulations [1].

SH-SY5Y neuroblastoma Aβ toxicity Cell viability assay Neuroprotection

Optimal Research and Procurement Application Scenarios for (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate Based on Quantitative Evidence


Mechanistic Studies of Aβ Heterotypic Assembly Interference Using the Minimal Functional N-Terminal Domain

Structural biologists investigating the molecular mechanism by which A2V-mutated Aβ peptides interfere with wild-type Aβ assembly require the precise six-residue fragment (DVEFRH) as the minimal functional unit. X-ray and neutron diffraction data confirm that the Aβ1-6A2V fragment, when mixed with Aβ1-28WT, produces the lowest fibril crystallinity and orientation propensity of any variant combination tested, and uniquely eliminates the 4.8 Å β-sheet meridional reflection characteristic of ordered amyloid fibrils [1]. MD simulations further demonstrate that Aβ1-6A2V adopts a turn configuration (31% population) that is the structural basis for this heterotypic interference [2]. Researchers should procure the D-isomer formulation of this peptide to ensure stability during extended structural studies; the L-isomer degrades within ~1 hour in biological matrices [2].

Dual Aβ/Tau Pathology Models: Screening and Target Engagement in Alzheimer's Disease and Traumatic Brain Injury Research

For preclinical programs investigating the intersection of Aβ and tau pathology—including AD models, TBI-induced neurodegeneration, and chronic traumatic encephalopathy—(Val2)-Amyloid β-Protein (1-6) is the only N-terminal Aβ hexapeptide with experimentally validated dual-proteinopathy targeting. Aβ1-6A2V(D) inhibits tau aggregation in ThT assays (16 μM vs. 10 μM P301L tau), rescues C. elegans locomotor defects induced by tauopathic brain homogenates (50 μM), and improves neurological outcomes with reduced axonal damage biomarkers in TBI mice (50 mg/kg intranasal) [3]. Wild-type Aβ(1-6) has no published evidence of tau-directed activity and therefore cannot serve as a valid control or reference compound for dual-pathology studies [3].

In Vitro Aβ Aggregation Inhibitor Screening: Validated Positive Control with Established IC₅₀

Drug discovery programs screening small-molecule or peptide-based inhibitors of Aβ aggregation require a well-characterized positive control with established potency metrics. Aβ1-6A2V(D) provides a validated reference with a published SPR-derived IC₅₀ of approximately 80 μM for inhibition of Aβ1-42WT oligomer formation [4]. The compound has been demonstrated to restrict oligomer size to 5–8 nm diameter (vs. 6–20 nm for Aβ1-42WT alone) at a 1:4 molar ratio, with effects also observable at equimolar concentrations [2]. Its efficacy rank order (A2V(D) > WT(D) > A2V(L)) is quantitatively established across multiple orthogonal assays including ThT fluorescence, CD spectroscopy, AFM, and TEM, providing a robust benchmarking standard for assay qualification and inter-laboratory reproducibility [2].

APP Processing and Amyloidogenic Pathway Studies: N-Terminal Domain-Specific Probe with Defined Molecular Weight

Researchers studying the role of the Aβ N-terminus in APP processing, BACE1 cleavage specificity, or amyloidogenic pathway modulation require a precisely defined peptide probe with a single-residue substitution that alters processing kinetics. The (Val2)-Aβ(1-6) fragment (free-base MW 801.85 Da; CAS 727727-66-4) provides a defined molecular entity with the exact DVEFRH sequence, enabling accurate molar calculations for dose-response studies. Critically, this compound's structural and functional properties are fundamentally distinct from the wild-type Aβ(1-6) (DAEFRH; MW 773.79; CAS 214550-64-8), which lacks the turn configuration stabilization and anti-amyloidogenic activity of the A2V variant [2]. Procurement of the incorrect CAS number would introduce a compound with both different molecular weight and different biological activity, compromising quantitative experimental design.

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